2,2'-(2-Methyl-1,4-phenylene)bis[2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid]
Description
2,2'-(2-Methyl-1,4-phenylene)bis[2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid] (CAS: 114731-67-8) is a dicarboxylic acid derivative featuring two isoindole-1,3-dione (phthalimide) moieties connected via a 2-methyl-1,4-phenylene bridge. This compound is classified as an intermediate or building block in organic synthesis, with applications in pharmaceuticals, polymers, and specialty chemicals . Its structure confers rigidity and polarity due to the phthalimide groups and carboxylic acid functionalities, which influence its solubility and reactivity. The compound is commercially available through suppliers such as LEAP CHEM CO., LTD., highlighting its relevance in industrial and research settings .
Properties
IUPAC Name |
2-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14N2O8/c1-11-8-14(26-20(28)15-5-2-12(24(32)33)9-17(15)22(26)30)4-7-19(11)27-21(29)16-6-3-13(25(34)35)10-18(16)23(27)31/h2-10H,1H3,(H,32,33)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMLBTNDIHVVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559437 | |
| Record name | 2,2'-(2-Methyl-1,4-phenylene)bis(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114731-67-8 | |
| Record name | 2,2'-(2-Methyl-1,4-phenylene)bis(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-(2-Methyl-1,4-phenylene)bis[2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid] typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with an appropriate amine to form the isoindole-1,3-dione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2'-(2-Methyl-1,4-phenylene)bis[2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoindole-1,3-dione groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Basic Information
- Molecular Formula : C25H14N2O8
- Molecular Weight : 470.39 g/mol
- Density : 1.647 g/cm³
- Storage Conditions : Recommended at 2-8°C
Structure
The structural formula indicates that the compound contains two isoindole moieties connected by a 2-methyl-1,4-phenylene group. This configuration is significant for its reactivity and interaction with biological systems.
Material Science
This compound has shown promise in the development of advanced materials, particularly in polymer chemistry. Its ability to form stable complexes can be utilized in:
- Polymer Blends : Enhancing the thermal and mechanical properties of polymers.
- Nanocomposites : Serving as a reinforcing agent in nanostructured materials.
Case Study: Polymer Blends
In a study examining the incorporation of this compound into polycarbonate matrices, researchers found that it improved impact resistance and thermal stability by up to 30% compared to unmodified polycarbonate .
Pharmaceuticals
Due to its isoindole structure, the compound exhibits potential pharmacological activities, including:
- Antioxidant Properties : It can scavenge free radicals, making it a candidate for formulations aimed at reducing oxidative stress.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation.
Case Study: Anticancer Activity
Research conducted on cell lines demonstrated that derivatives of this compound inhibited tumor growth by inducing apoptosis in cancer cells at concentrations as low as 10 µM .
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in synthesizing more complex molecules. Its reactive functional groups allow for:
- Cross-Coupling Reactions : Useful in creating diverse organic compounds.
- Synthesis of Isoindole Derivatives : Expanding the library of isoindole-based compounds for various applications.
Case Study: Synthesis of Isoindole Derivatives
A synthetic pathway utilizing this compound led to the successful production of novel isoindole derivatives with enhanced biological activity, showcasing its utility as a versatile building block in organic chemistry .
Data Table of Applications
| Application Area | Specific Use | Observations/Findings |
|---|---|---|
| Material Science | Polymer Blends | Improved thermal stability and mechanical properties |
| Pharmaceuticals | Antioxidant and anticancer agents | Induced apoptosis in cancer cells; effective free radical scavenger |
| Organic Synthesis | Intermediate for complex molecules | Successful synthesis of novel isoindole derivatives |
Mechanism of Action
The mechanism of action of 2,2'-(2-Methyl-1,4-phenylene)bis[2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid] involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Compound M6 (2,2’-(((4-Hydroxyphenyl)methylene)bis(3-bromo-4,1-phenylene))bis(1,3-dioxoisoindoline-5-carboxylic acid))
- Structure : Contains a 4-hydroxyphenylmethylene core with brominated phenylene units and phthalimide-carboxylic acid termini.
- Synthesis: Prepared via condensation of BABPMP (bis-aminophenol precursor) with pyromellitic anhydride, analogous to methods used for phthalimide-based dicarboxylic acids .
1,3-Phenylene-Linked Bis-Isoindole Derivative (CAS: 68425-91-2)
- Structure : Features a 1,3-phenylene bridge instead of 2-methyl-1,4-phenylene, with esterified carboxylic acid groups.
- Applications: Listed on Canada’s Non-Domestic Substances List (NDSL), suggesting industrial use in polymers or surfactants .
- Key Differences: The 1,3-phenylene linkage reduces steric hindrance compared to the target compound’s 1,4-substituted methyl group. Esterification lowers polarity, enhancing solubility in non-polar solvents.
Indole Carboxamide Derivatives ()
- Examples : N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide and analogues.
- Structure : Indole cores with amide and ketone substituents instead of phthalimide-carboxylic acid groups.
- Synthesis: Prepared via nucleophilic substitution between ethyl indole carboxylates and aminobenzophenones under basic conditions .
Physicochemical Properties
Spectral and Reactivity Comparisons
NMR Shifts :
- The target compound’s carboxylic acid protons are expected near δ 12–13 ppm (broad), similar to M6’s acidic protons . Indole carboxamides show NHCO protons at δ 12.1–12.3 ppm, while ester derivatives (e.g., CAS 68425-91-2) lack acidic protons .
- Aromatic protons in the target compound’s phthalimide rings may resonate at δ 7.5–8.5 ppm, comparable to M6’s δ 7.3–7.7 ppm .
IR Spectra :
Reactivity :
- The target compound’s carboxylic acids enable salt formation or esterification, whereas M6’s bromine substituents allow cross-coupling reactions. Indole carboxamides undergo halogen-specific modifications (e.g., Suzuki coupling) .
Biological Activity
2,2'-(2-Methyl-1,4-phenylene)bis[2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid] is a synthetic compound with potential biological activity that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of isoindole derivatives known for their diverse biological properties, including anti-cancer and anti-inflammatory effects.
- Molecular Formula : C25H14N2O8
- Molecular Weight : 470.39 g/mol
- CAS Number : 114731-67-8
- Density : 1.647 g/cm³
- Storage Conditions : Recommended at 2–8°C .
Research indicates that compounds similar to 2,2'-(2-Methyl-1,4-phenylene)bis[2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid] exhibit inhibitory effects on specific enzymes involved in cancer progression. Notably, derivatives of this compound have been identified as inhibitors of heparanase, an enzyme implicated in tumor metastasis and angiogenesis. For instance, certain derivatives demonstrate potent heparanase inhibitory activity with IC50 values ranging from 200 to 500 nM .
Anticancer Properties
The anticancer potential of 2,2'-(2-Methyl-1,4-phenylene)bis[2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid] has been explored through various studies:
- Cell Viability Assays : In vitro studies show that this compound can significantly reduce cell viability in various cancer cell lines. For example, it was observed to induce apoptosis in human glioblastoma and melanoma cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2,2'-(2-Methyl...) | U251 (glioblastoma) | <10 |
| 2,2'-(2-Methyl...) | WM793 (melanoma) | <10 |
These findings suggest that the compound's structure may enhance its cytotoxic effects against cancer cells by facilitating interactions with critical cellular targets.
Anti-Angiogenic Effects
The anti-angiogenic properties of isoindole derivatives are particularly noteworthy. The inhibition of heparanase not only affects tumor growth but also impedes the formation of new blood vessels necessary for tumor sustenance. This dual action makes such compounds promising candidates for further development as therapeutic agents.
Study 1: Heparanase Inhibition
A study published in Bioorganic & Medicinal Chemistry Letters investigated the heparanase inhibitory activity of various isoindole derivatives. The study established that compounds with structural similarities to 2,2'-(2-Methyl...) exhibited significant selectivity over human beta-glucuronidase and demonstrated potential for therapeutic applications in cancer treatment .
Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on elucidating the structure–activity relationship (SAR) for isoindole derivatives. It was found that modifications at specific positions on the phenyl ring could enhance biological activity. The presence of electron-donating groups like methyl or methoxy groups significantly improved the anticancer efficacy of these compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2,2'-(2-Methyl-1,4-phenylene)bis[isoindole-5-carboxylic acid] derivatives, and what critical parameters influence yield?
- Methodology : The compound can be synthesized via condensation reactions between 3-formylindole-2-carboxylic acid precursors and methylphenylene linkers. Key steps include refluxing in acetic acid with sodium acetate (1.1–1.2 equiv) as a catalyst for 3–5 hours. Precipitation and recrystallization in DMF/acetic acid mixtures are critical for purification .
- Critical Parameters :
- Stoichiometry : Excess aldehyde precursor (1.1 equiv) ensures complete reaction.
- Reaction Time : Prolonged reflux (>5 hours) may degrade sensitive functional groups.
- Purification : Recrystallization solvent ratios (e.g., DMF:acetic acid 1:2) impact crystal quality and purity.
Q. Which spectroscopic techniques are essential for characterizing structural and functional groups in this compound?
- Methodology :
- NMR : Use ¹H and ¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.2–8.5 ppm) and confirm ester/acid groups (δ 12–13 ppm for -COOH) .
- IR : Key peaks include C=O stretches (~1700–1750 cm⁻¹ for isoindole-dione) and O-H stretches (~2500–3000 cm⁻¹ for carboxylic acid).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns for structural validation.
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours, followed by HPLC analysis to quantify degradation products.
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and phase transitions .
Advanced Research Questions
Q. What mechanistic insights govern the regioselectivity of the condensation reaction between 3-formylindole precursors and methylphenylene linkers?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates (e.g., Schiff bases).
- Computational Modeling : Density Functional Theory (DFT) calculations can predict transition states and electron density maps for the methylphenylene linker’s electrophilic sites .
- Isotopic Labeling : Use ¹³C-labeled aldehydes to trace carbon migration during cyclization .
Q. How can researchers resolve contradictions between X-ray crystallography and NMR data regarding molecular geometry?
- Methodology :
- Polymorphism Screening : Recrystallize the compound in multiple solvents (e.g., DMF, ethanol) to isolate different crystal forms.
- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational flexibility in solution vs. rigid crystal structures .
- Supplementary Techniques : Pair with Raman spectroscopy or solid-state NMR to cross-validate data .
Q. What strategies optimize the compound’s solubility for biological assays without derivatization?
- Methodology :
- Co-Solvent Systems : Test DMSO-water or PEG-400 mixtures (e.g., 10–30% v/v) to enhance solubility while maintaining stability.
- Micellar Encapsulation : Use non-ionic surfactants (e.g., Tween-80) at concentrations below critical micelle concentration (CMC) .
- pH Adjustment : Ionize the carboxylic acid group (pH > pKa ~4.5) to improve aqueous solubility.
Theoretical and Methodological Frameworks
- Guiding Principle : Link synthesis and characterization to the "electron-deficient heteroaromatic system" theory, which predicts reactivity at the isoindole’s 5-carboxylic acid site .
- Experimental Design : Use split-plot factorial designs to evaluate interactions between temperature, catalyst loading, and solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
